molecular formula C12H17BrN2Si B8712810 5-Bromo-3,4-dimethyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

5-Bromo-3,4-dimethyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8712810
M. Wt: 297.27 g/mol
InChI Key: YNJINFVPRZKNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3,4-dimethyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C12H17BrN2Si and its molecular weight is 297.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3,4-dimethyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3,4-dimethyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-3,4-dimethyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C12H17BrN2Si

Molecular Weight

297.27 g/mol

IUPAC Name

(5-bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-trimethylsilane

InChI

InChI=1S/C12H17BrN2Si/c1-7-9(13)6-14-11-10(7)8(2)12(15-11)16(3,4)5/h6H,1-5H3,(H,14,15)

InChI Key

YNJINFVPRZKNML-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(NC2=NC=C1Br)[Si](C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound obtained in step 1 of Example 36 (1.8 g) was dissolved in N,N-dimethylformamide (40 ml), and potassium acetate (1.7 g) and lithium chloride (0.3 g) were added. After replacing the atmosphere in the system with nitrogen, palladium acetate (0.13 g) and 1-trimethylsilyl-1-propyne (4.3 ml) were added and the mixture was stirred at 90° C. for three days. The reaction solution was cooled to room temperature and then N,N-dimethylformamide was distilled off. The resulting residue was diluted with ethyl acetate and then washed with brine. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated to give the crude title compound (2.4 g).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
0.13 g
Type
catalyst
Reaction Step Four

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